H-Leu-nhnh-Z tfa
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Overview
Description
It is characterized by its empirical formula C16H22F3N3O5 and a molecular weight of 393.36 . This compound is particularly significant in the field of organic chemistry due to its role in the synthesis of peptides and other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Leu-nhnh-Z tfa typically involves the reaction of L-leucine with hydrazine hydrate in the presence of a protecting group such as benzyloxycarbonyl (Z). The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature. The resulting product is then treated with trifluoroacetic acid (TFA) to obtain the trifluoroacetate salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure the purity and yield of the final product. The use of advanced analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is crucial in monitoring the synthesis and ensuring the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
H-Leu-nhnh-Z tfa undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazides.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like trifluoroacetic acid and catalytic hydrogenation.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of hydrazides and other reduced derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
H-Leu-nhnh-Z tfa has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of H-Leu-nhnh-Z tfa involves its role as a protecting group in peptide synthesis. The benzyloxycarbonyl group protects the amino group of L-leucine, allowing for selective reactions at other sites. The trifluoroacetate salt enhances the solubility and stability of the compound, facilitating its use in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- N-[(benzyloxy)carbonyl]-L-alanylhydrazine trifluoroacetate
- N-[(benzyloxy)carbonyl]-L-valylhydrazine trifluoroacetate
- N-[(benzyloxy)carbonyl]-L-isoleucylhydrazine trifluoroacetate
Uniqueness
H-Leu-nhnh-Z tfa is unique due to its specific structure and properties, which make it particularly suitable for peptide synthesis. Its trifluoroacetate salt form enhances its solubility and stability, making it more efficient in various chemical reactions compared to similar compounds .
Properties
IUPAC Name |
benzyl N-[[(2S)-2-amino-4-methylpentanoyl]amino]carbamate;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3.C2HF3O2/c1-10(2)8-12(15)13(18)16-17-14(19)20-9-11-6-4-3-5-7-11;3-2(4,5)1(6)7/h3-7,10,12H,8-9,15H2,1-2H3,(H,16,18)(H,17,19);(H,6,7)/t12-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUOXFVJOMSSDEY-YDALLXLXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NNC(=O)OCC1=CC=CC=C1)N.C(=O)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NNC(=O)OCC1=CC=CC=C1)N.C(=O)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F3N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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